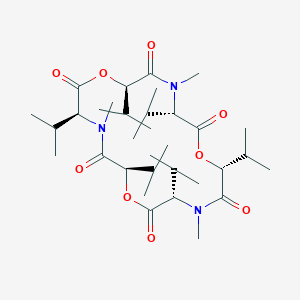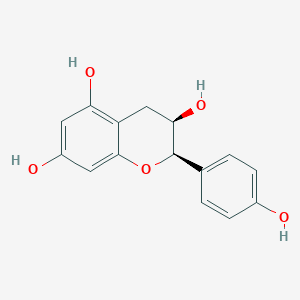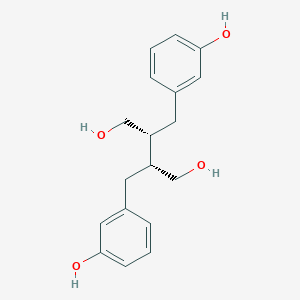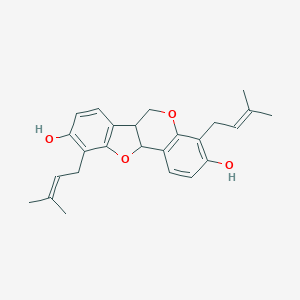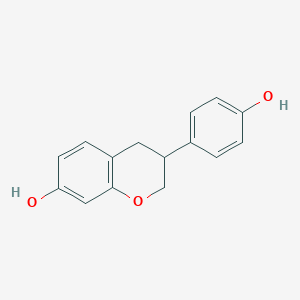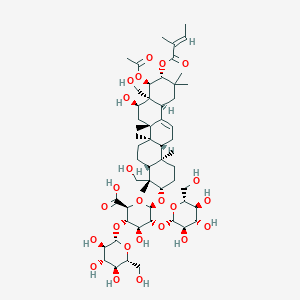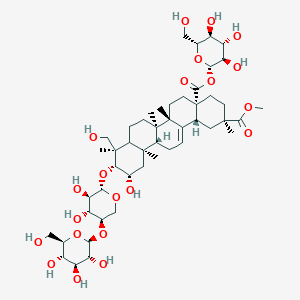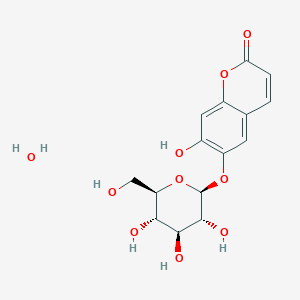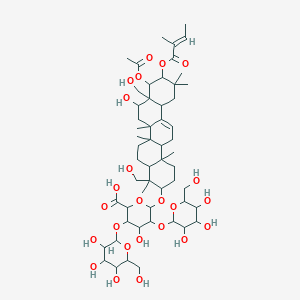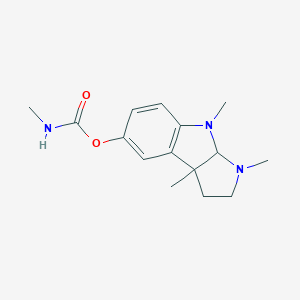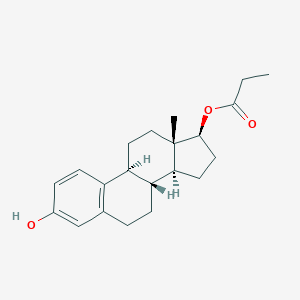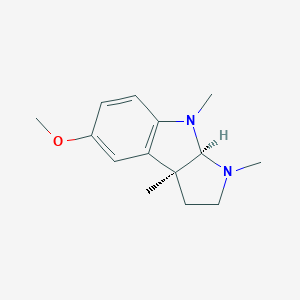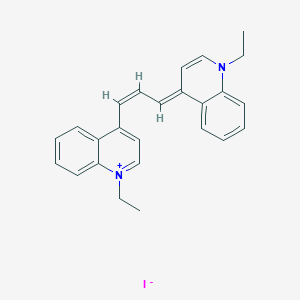
Frangulin A
描述
科学研究应用
芐果苷A 在化学、生物学、医学和工业中具有广泛的科学研究应用。 在化学中,它被用作高效液相色谱等分析方法的参考标准 . 在生物学和医学中,芐果苷A 已被研究用于其抗菌、抗炎和抗肿瘤活性 . 它还用于研究与蛋白质和 DNA 的分子相互作用,从而提供对其潜在治疗应用的见解 .
作用机制
芐果苷A 的作用机制涉及其与蛋白质和 DNA 等分子靶标的相互作用。 该化合物通过疏水力和氢键与牛血清白蛋白和小牛胸腺 DNA 形成稳定的复合物 . 这些相互作用导致荧光猝灭和分子结构的变化,这对它的生物活性至关重要。 此外,芐果苷A 还表现出与 DNA 的静电相互作用,这有助于其治疗效果 .
生化分析
Biochemical Properties
Frangulin A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including bovine serum albumin and calf thymus DNA . The interaction with bovine serum albumin is primarily through hydrophobic forces and hydrogen bonding, which can affect the protein’s structure and function . Additionally, this compound binds to calf thymus DNA, potentially influencing DNA stability and replication .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that can either inhibit or activate their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and organelles, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its biological effects .
准备方法
合成路线和反应条件: 芐果苷A 可以通过多种方法合成,包括从天然来源提取和化学合成。 提取过程通常涉及使用水、甲醇、乙醇和异丙醇等溶剂 . 提取条件经过优化,以最大限度地提高化合物的产量和纯度。 例如,已经开发出一种经过验证的高效液相色谱方法,用于定量测定欧鼠李树皮中的芐果苷 A 和 B .
工业生产方法: 芐果苷A 的工业生产涉及从植物材料中提取和分离该化合物。 该过程包括热提取,然后用冷溶剂混合物洗涤粗芐果苷沉淀物,以获得高纯度产品 . 此方法可确保满足工业应用要求的令人满意的产量和纯度。
化学反应分析
反应类型: 芐果苷A 会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构并增强其生物活性至关重要。
常用试剂和条件: 涉及芐果苷A 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件经过严格控制,以获得所需产物。 例如,已使用荧光光谱和分子对接方法研究了芐果苷A 与牛血清白蛋白和小牛胸腺 DNA 的相互作用 .
主要形成的产物: 从芐果苷A 反应中形成的主要产物取决于所用的特定反应条件和试剂。 例如,与 DNA 和蛋白质的相互作用会导致形成稳定的复合物,这些复合物表现出荧光猝灭和其他生物活性 .
相似化合物的比较
芐果苷A 与其他蒽醌衍生物类似,如大黄素、茜素和风藤素 . 由于其特定的苷结构,它具有独特之处,这增强了它的生物活性和治疗潜力。 例如,大黄素以其抗炎和抗肿瘤活性而闻名,但芐果苷A 的苷结构在分子相互作用和稳定性方面提供了额外的益处 .
类似化合物的列表:- 大黄素
- 茜素
- 风藤素
- 风藤醌-I
芐果苷A 在这些化合物中脱颖而出,因为它具有独特的苷结构,以及在各种治疗应用方面的潜力。
属性
IUPAC Name |
1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVUKLWJFJOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Franguloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-62-0 | |
| Record name | Franguloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
| Record name | Franguloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


